![molecular formula C18H15FN2O4 B5572869 5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)

5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

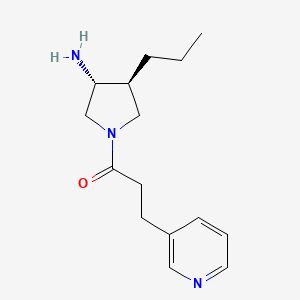

The synthesis of compounds similar to 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione involves multiple steps, including condensation reactions and the refinement of specific functional groups. For instance, similar compounds have been prepared through the refluxation of certain precursors in the presence of ethanol and anhydrous zinc chloride, indicating a complex synthesis process that requires precise control of reaction conditions (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of related imidazolidinediones demonstrates specific spatial arrangements, such as coplanarity between imidazolidinedione and fluorobenzylidene rings, suggesting intricate molecular interactions. These structural features are crucial for understanding the compound's reactivity and potential binding mechanisms (Simone et al., 1995).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, including O-alkylation, which is essential for modifying the compound's chemical properties for specific applications. The reactivity of these compounds often involves the formation of hydrogen bonds and van der Waals interactions, which influence their stability and interactions with other molecules (Simone et al., 1996).

Physical Properties Analysis

The physical properties of 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione, such as melting points, solubility, and crystal structure, are influenced by its molecular structure. For instance, the crystal packing and hydrogen bonding patterns are critical for determining the compound's solubility and stability (Yin et al., 2008).

Chemical Properties Analysis

The chemical properties of imidazolidinediones are defined by their functional groups, which determine their reactivity, acidity, and potential for forming derivatives. Studies on similar compounds highlight the importance of specific substituents in enhancing the compound's chemical reactivity and its interactions with biological targets (Banu et al., 2013).

Applications De Recherche Scientifique

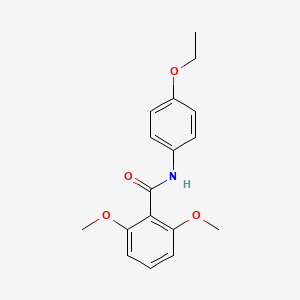

Anti-inflammatory and Analgesic Activities

Research into imidazolidine derivatives, such as those related to the compound of interest, has demonstrated significant anti-inflammatory and analgesic properties. A study by Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, showcasing their efficacy in reducing inflammation and pain in animal models, highlighting their potential as therapeutic agents in treating conditions associated with inflammation and pain. This research paves the way for further exploration of similar compounds in the development of new pharmaceuticals (Khalifa & Abdelbaky, 2008).

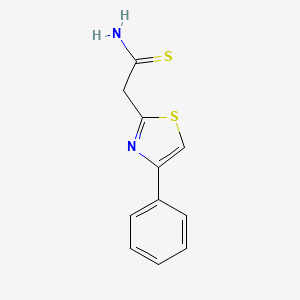

Antimicrobial Activity

Another crucial area of application for imidazolidine derivatives is their antimicrobial activity. Moorthy, Ekambaram, and Perumal (2014) synthesized imidazolyl thiazolidinedione derivatives and evaluated their effectiveness against various bacterial and fungal strains. Their findings suggest that these compounds possess moderate to potent antimicrobial properties, indicating their potential use in combating infectious diseases (Moorthy, Ekambaram, & Perumal, 2014).

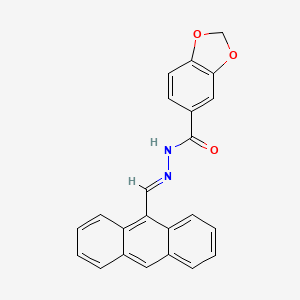

Photodynamic Therapy for Cancer Treatment

The synthesis of new benzene sulfonamide derivatives containing Schiff base groups has shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced zinc phthalocyanine derivatives with high singlet oxygen quantum yield, essential for effective PDT. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Electronic and Structural Analysis

The study of electron delocalization's influence on the stability and structure of potential N-heterocyclic carbene precursors has been pivotal in understanding the chemical behavior of imidazolidine derivatives. Hobbs et al. (2010) explored the reactivity and stability of these compounds, providing valuable insights into their electronic properties and potential applications in catalysis and material science (Hobbs et al., 2010).

Anticancer Properties

The exploration of thiazole and imidazolidinone derivatives for their antibacterial and anticancer properties represents a significant application in medicinal chemistry. Research by Sherif, Eldeen, and Helal (2013) into these compounds has shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer agents (Sherif, Eldeen, & Helal, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5E)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-24-16-9-11(8-14-17(22)21-18(23)20-14)6-7-15(16)25-10-12-4-2-3-5-13(12)19/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFZELEFMARFJ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)